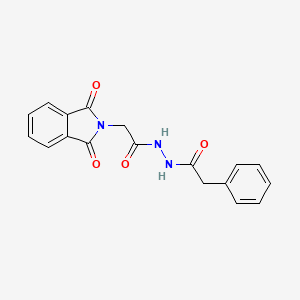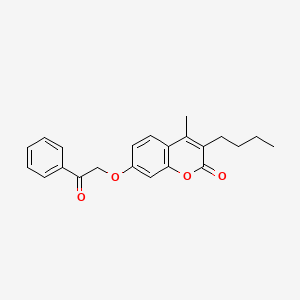![molecular formula C16H15ClN2O4 B11697256 N'-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide](/img/structure/B11697256.png)
N'-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with two methoxy groups and a chlorophenyl carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chlorophenylhydrazine to yield the desired hydrazide. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: None required
Purification: Recrystallization from ethanol or similar solvents
Industrial Production Methods
In an industrial setting, the production of N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide can be scaled up using similar reaction conditions. The process involves:
Preparation of Acid Chloride: Reacting 3,4-dimethoxybenzoic acid with thionyl chloride in a large reactor.
Formation of Hydrazide: Adding 2-chlorophenylhydrazine to the acid chloride under controlled conditions.
Purification: Using industrial-scale recrystallization or chromatography techniques to purify the final product.
化学反応の分析
Types of Reactions
N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
科学的研究の応用
N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the synthesis of polymers and materials with specific properties.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism by which N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and chlorophenyl groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H15ClN2O4 |
|---|---|
分子量 |
334.75 g/mol |
IUPAC名 |
N'-(2-chlorobenzoyl)-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-8-7-10(9-14(13)23-2)15(20)18-19-16(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
JEWWADMVDRPQBX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697187.png)
![methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11697189.png)

![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697206.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)

![N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11697224.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697228.png)
![3-bromo-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697247.png)

![3-bromo-N-(propan-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697264.png)
![5-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B11697268.png)
